molecular formula C₂₀H₂₆D₆ClNO₄ B1148311 Vernakalant-d6 Hydrochloride CAS No. 866455-16-5

Vernakalant-d6 Hydrochloride

Cat. No.: B1148311
CAS No.: 866455-16-5
M. Wt: 391.96
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Description

Vernakalant-d6 Hydrochloride is a deuterium-labeled version of Vernakalant, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly useful in pharmacokinetic studies due to its stable isotopic labeling, which allows for precise tracking and quantification during drug development processes .

Mechanism of Action

Target of Action

Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.

Mode of Action

Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .

Biochemical Pathways

Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .

Pharmacokinetics

The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.

Result of Action

The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .

Action Environment

The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status

Biochemical Analysis

Biochemical Properties

Vernakalant-d6 Hydrochloride blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of this compound for INa also increases .

Cellular Effects

This compound blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period .

Molecular Mechanism

The molecular mechanism of this compound involves blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibiting late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of this compound for INa also increases .

Temporal Effects in Laboratory Settings

In clinical trials, this compound demonstrated rapid conversion of short-duration atrial fibrillation and was well tolerated . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .

Dosage Effects in Animal Models

In animal models of atrial fibrillation, this compound selectively prolonged the atrial refractory period without significantly affecting ventricular refractoriness

Metabolic Pathways

This compound is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vernakalant-d6 Hydrochloride involves several key steps:

    Starting Material: The synthesis begins with the substrate (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine.

    Cyclization Reaction: An alkaline reagent is added to the substrate in a solvent, followed by the addition of an epoxy compound.

    Formation of Hydrochloride Salt: The resulting Vernakalant solution is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

The industrial production of Vernakalant Hydrochloride follows a similar synthetic route but is optimized for higher yield and efficiency. The process avoids the use of heavy metals, making it suitable for the development of both oral and injectable formulations .

Chemical Reactions Analysis

Types of Reactions

Vernakalant-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Vernakalant-d6 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: Another antiarrhythmic drug used for the treatment of atrial fibrillation.

    Ibutilide: A class III antiarrhythmic agent used for the conversion of atrial fibrillation and flutter to sinus rhythm.

Uniqueness

Vernakalant-d6 Hydrochloride is unique due to its selective action on atrial-specific potassium currents, which prolongs the atrial action potential without significantly affecting the ventricular refractory period. This selectivity reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents .

Biological Activity

Vernakalant-d6 hydrochloride is a deuterated form of vernakalant, an antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation (AF) to normal sinus rhythm (NSR). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and pharmacokinetics.

Vernakalant acts as an atrial-selective antiarrhythmic agent by blocking various ion channels involved in the cardiac action potential. Its primary mechanisms include:

  • Sodium Channel Blockade : Vernakalant inhibits voltage-gated sodium channels (Nav1.5), affecting both the depolarization phase and intra-atrial conduction. This blockade is frequency-dependent, meaning it becomes more effective at higher heart rates .
  • Potassium Channel Inhibition : It selectively blocks potassium channels such as Kv1.5 and Kv4.3, which are crucial for atrial repolarization. This action prolongs the refractory period in atrial tissue while minimally affecting ventricular repolarization .
  • Refractory Period Prolongation : By prolonging atrial refractoriness and AV nodal conduction, vernakalant can effectively convert AF to NSR .

Clinical Efficacy

Vernakalant has been evaluated in multiple clinical trials for its effectiveness in converting AF to NSR. Key findings include:

  • Phase III Trials : In a randomized controlled trial comparing vernakalant to amiodarone, vernakalant demonstrated a significantly higher conversion rate to NSR within 90 minutes (51.7% vs. 5.2%, p < 0.0001) . The median time to conversion was approximately 11 minutes.
StudyConversion RateMedian Time to Conversion
Vernakalant (vs Amiodarone)51.7%11 minutes
Placebo5.2%N/A
  • Real-World Studies : Post-marketing studies have shown that vernakalant achieves conversion rates of up to 84.5% when AF onset is ≤48 hours, with a mean conversion time of about 9 minutes .

Safety Profile

The safety profile of this compound is generally favorable, although some adverse effects have been noted:

  • Common Adverse Events : The most frequently reported side effects include dysgeusia (altered taste), sneezing, hypotension, and bradycardia. Serious adverse events are rare but can include complete atrioventricular block and cardiogenic shock .
Adverse EventIncidence Rate
Dysgeusia6.9%
Sneezing3.4%
Hypotension1.2%
  • Proarrhythmic Potential : While the incidence of proarrhythmic events is low, there is a noted increase in atrial flutter shortly after administration (8.6% vs. 0.9% with amiodarone) .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate rapid absorption and elimination:

  • Absorption : Peak plasma concentrations occur shortly after a 10-minute intravenous infusion.
  • Half-Life : The elimination half-life ranges from approximately 3 hours in extensive metabolizers to about 5.5 hours in poor metabolizers due to genetic variability in CYP2D6 metabolism .
  • Volume of Distribution : Approximately 2 L kg2\text{ L kg} with low protein binding (53-63%) observed at therapeutic concentrations .

Case Studies

Several case studies have highlighted the practical application of vernakalant in clinical settings:

  • Case Study A : A patient with recent-onset AF was treated with vernakalant and converted to NSR within 10 minutes without significant side effects.
  • Case Study B : A cohort study involving patients with AF lasting less than 48 hours reported an overall conversion rate of 86%, reinforcing the drug's efficacy in acute settings.

Properties

CAS No.

866455-16-5

Molecular Formula

C₂₀H₂₆D₆ClNO₄

Molecular Weight

391.96

Synonyms

Vernakalant bis(Methoxy-d3) Hydrochloride;  (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride;  (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride;  (1R,2R)-2-

Origin of Product

United States

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